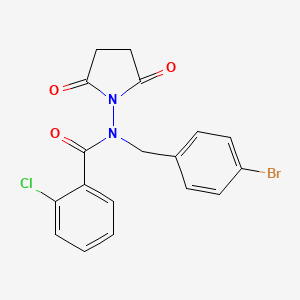
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, also known as CBPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPT is a thiazolidinedione derivative that possesses anti-inflammatory, anti-tumor, and anti-diabetic properties.
科学研究应用
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and XIAP.
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has also been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
作用机制
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione exerts its anti-tumor and anti-inflammatory effects through various mechanisms. It inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione induces the acetylation of histones, leading to the upregulation of tumor suppressor genes and downregulation of oncogenes.
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione also inhibits the activity of the proteasome, a cellular complex that degrades proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, resulting in apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and cancer progression. 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione also inhibits the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.
实验室实验的优点和局限性
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its anti-tumor and anti-inflammatory properties, making it a potential candidate for drug development.
However, 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in vivo.
未来方向
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione has several potential future directions. It can be further studied for its anti-tumor and anti-inflammatory properties. It can also be modified to improve its solubility and half-life, making it more effective in vivo.
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can also be studied for its potential applications in other fields, such as neurodegenerative diseases and diabetes. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione also has anti-diabetic properties, as it improves glucose uptake in adipocytes and skeletal muscle cells.
In conclusion, 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-tumor and anti-inflammatory properties make it a potential candidate for drug development. Further studies are needed to explore its potential applications in other fields and to improve its solubility and half-life.
合成方法
5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 4-chlorobenzaldehyde with 2-propyn-1-ol in the presence of a base to form 4-chlorobenzyl propargyl ether. The reaction of 4-chlorobenzyl propargyl ether with thiosemicarbazide in the presence of a base yields 5-(4-chlorobenzylidene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione as the final product.
属性
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h1,3-6,8H,7H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKCGFQIARJCF-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(1-adamantyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5137562.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5137567.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5137569.png)

![N-[3-(2,5-dichlorophenoxy)propyl]-1-butanamine oxalate](/img/structure/B5137581.png)
![3-[(4-bromophenyl)sulfonyl]-2-(4-chlorophenyl)-1,3-thiazolidine](/img/structure/B5137582.png)
![methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate](/img/structure/B5137592.png)

![N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5137607.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)